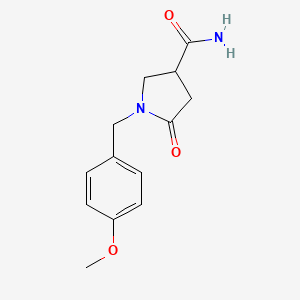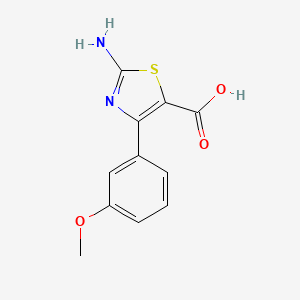![molecular formula C14H23NO B7907213 1-[4-(Diethylamino)phenyl]-2-butanol](/img/structure/B7907213.png)
1-[4-(Diethylamino)phenyl]-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Diethylamino)phenyl]-2-butanol is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a butanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)phenyl]-2-butanol typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, to form the intermediate 1-[4-(diethylamino)phenyl]-2-butanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions: 1-[4-(Diethylamino)phenyl]-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 1-[4-(Diethylamino)phenyl]-2-butanone.
Reduction: 1-[4-(Diethylamino)phenyl]butane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[4-(Diethylamino)phenyl]-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-[4-(Diethylamino)phenyl]-2-butanol exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
1-[4-(Diethylamino)phenyl]-2-propanol: Similar structure but with a shorter carbon chain.
1-[4-(Diethylamino)phenyl]-2-pentanol: Similar structure but with a longer carbon chain.
1-[4-(Diethylamino)phenyl]-2-hexanol: Similar structure but with an even longer carbon chain.
Uniqueness: 1-[4-(Diethylamino)phenyl]-2-butanol is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter or longer chain analogs.
特性
IUPAC Name |
1-[4-(diethylamino)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-14(16)11-12-7-9-13(10-8-12)15(5-2)6-3/h7-10,14,16H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTARWNNUMSUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N(CC)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)

![2-[2-(2-fluorophenyl)-4-oxo-1H-pyrimidin-6-yl]acetic acid](/img/structure/B7907221.png)

![6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7907232.png)
